
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the amino and hydroxyl groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
科学研究应用
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and may include inhibition or activation of enzymatic reactions, interaction with cellular receptors, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
(1S)-2-Amino-1-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The position of the amino group on the pyrazole ring is different.
(1S)-2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: The pyrazole ring is replaced with an imidazole ring.
Uniqueness
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific arrangement of its functional groups and the presence of the chiral center. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(1S)-2-amino-1-(2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3/t6-/m0/s1 |
InChI 键 |
NZBKHMGUTTZJGN-LURJTMIESA-N |
手性 SMILES |
CN1C(=CC=N1)[C@H](CN)O |
规范 SMILES |
CN1C(=CC=N1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)
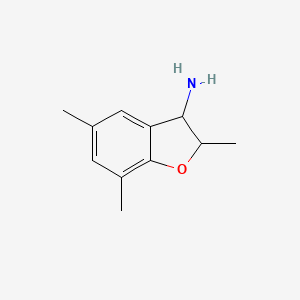
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
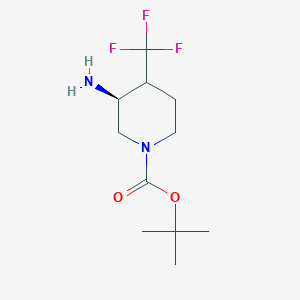
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
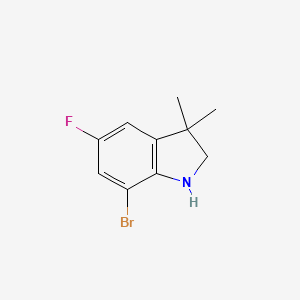
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)
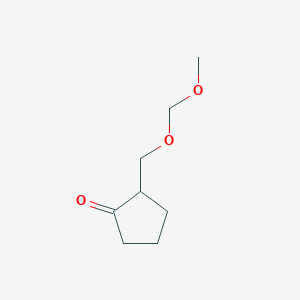

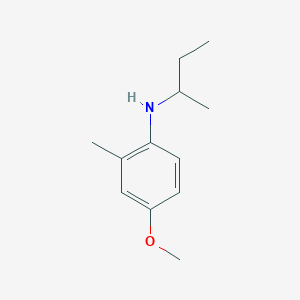


![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)
